N-(2-chloroethyl)-N-methylcarbamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

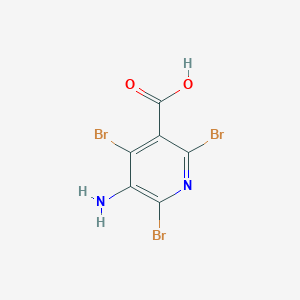

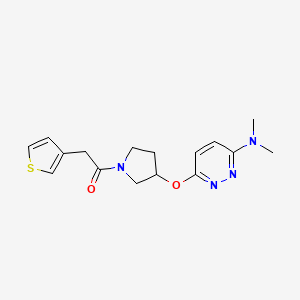

N-(2-chloroethyl)-N-methylcarbamoyl chloride is a chemical compound that is related to a family of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (C(=O)NH2) attached to an alkyl or aryl group, with a chlorine atom on the carbonyl carbon. The specific structure of N-(2-chloroethyl)-N-methylcarbamoyl chloride suggests that it contains both a chloroethyl and a methyl group attached to the nitrogen atom of the carbamoyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing N-methoxy-N-methylamides, which are structurally related to N-(2-chloroethyl)-N-methylcarbamoyl chloride, involves the palladium-catalyzed coupling reaction of N-methoxy-N-methylcarbamoyl chloride . Another study reports the synthesis of N-[N-(2-chloroethyl)-N-nitrosocarbamoyl]amino acids, which are potential antineoplastic substances, by reacting amino acids with N-(2-chloroethyl)-N-nitrosocarbamoyl azide . Additionally, a convenient synthesis of N-ethyl-N-methylcarbamoyl chloride, which is similar to the compound , has been achieved by reacting N-methylethylamine with triphosgene .

Molecular Structure Analysis

While the specific molecular structure of N-(2-chloroethyl)-N-methylcarbamoyl chloride is not directly reported, related compounds have been structurally characterized. For example, the crystal and molecular structure of dimethyltin chloride N,N-dimethyldithiocarbamate has been determined using X-ray diffraction, revealing a distorted trigonal bipyramidal coordination around the tin atom . This suggests that similar techniques could be used to elucidate the structure of N-(2-chloroethyl)-N-methylcarbamoyl chloride.

Chemical Reactions Analysis

The chemical reactions of carbamoyl chlorides and related compounds are diverse. One study describes the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides under physiological conditions, leading to different decomposition pathways and the formation of various products . Another study discusses the transformations of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which are related to carbamoyl chlorides, and their unexpected stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chloroethyl)-N-methylcarbamoyl chloride are not explicitly detailed in the provided papers. However, the properties of carbamoyl chlorides, in general, can be inferred from their molecular structure. They are typically reactive intermediates used in the synthesis of other organic compounds. Their reactivity is largely due to the presence of the chlorine atom, which can be displaced in nucleophilic substitution reactions. The stability and reactivity of related compounds, such as (carbamoyl)sulfenyl chlorides, have been studied, indicating that they may be used in the preparation of protecting groups for sulfhydryl functions or in protein synthesis .

科学的研究の応用

Anti-Cancer Applications

N-(2-chloroethyl)-N-methylcarbamoyl chloride and related compounds have been studied for their potential in anti-cancer therapy. Research has shown that these compounds, particularly the 2-chloroethyl-N-nitrosoureas, are potent anti-neoplastic drugs used for years in clinical settings. They function as DNA cross-linking agents but their use is limited due to toxic side effects, notably cumulative and delayed bone marrow toxicity (Eisenbrand et al., 1988). Efforts have been made to enhance their selectivity by coupling them with carrier molecules, such as steroid hormones, to target chemotherapy more effectively.

Mutagenic Potential and Interaction with Glutathione

Studies have also focused on the mutagenic potential of these compounds. The interaction of 2-chloroethyl nitrosoureas with glutathione (GSH), a natural antioxidant in the body, has been observed. This interaction can influence the mutagenic activity and cytotoxicity of the compounds, making it a significant area of study (Stahl et al., 1988).

Chemical Synthesis and Applications

In the realm of chemical synthesis, N-(2-chloroethyl)-N-methylcarbamoyl chloride has been studied for its role in the development of various chemical compounds. For example, research has been conducted on the synthesis pathways of vinylisocyanate using N-1-chloroethylcarbamoyl chloride (König, 1990). Additionally, its role in the synthesis of N-Methoxy-N-methylamides from carboxylic acids has been explored, showcasing its utility in broader chemical applications (Lee & Park, 2002).

Role in Plant Growth and Development

Interestingly, derivatives of (2-chloroethyl) trimethylammonium chloride have been studied for their impact on the growth of plants like wheat. These studies reveal the compound's potential in influencing plant growth, suggesting applications in agricultural sciences (Tolbert, 1960).

Safety and Hazards

The safety data sheet for a related compound, “2-Dimethylaminoethyl chloride hydrochloride”, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

N-(2-chloroethyl)-N-methylcarbamoyl chloride, similar to other alkylating agents, primarily targets DNA . It binds to the N7 nitrogen on the DNA base guanine , which plays a crucial role in the structure of DNA and RNA and is involved in protein synthesis and cell division.

Mode of Action

The compound interacts with its target through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to its target. In this case, N-(2-chloroethyl)-N-methylcarbamoyl chloride forms a covalent bond with the guanine base of DNA . This interaction leads to DNA cross-linking , which prevents the DNA from uncoiling and separating, thereby inhibiting DNA replication and transcription .

Biochemical Pathways

The compound’s action affects the DNA replication pathway . By cross-linking DNA strands, it disrupts the normal function of DNA polymerase, an enzyme that synthesizes new strands of DNA during replication . This disruption prevents the cell from replicating its DNA and dividing, leading to cell death . The compound may also induce the formation of DNA adducts and various other metabolites .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The compound’s molecular weight (144.04 g/mol ) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as smaller molecules tend to be more readily absorbed and distributed in the body .

Result of Action

The primary result of the compound’s action is cell death . By inhibiting DNA replication and transcription, the compound prevents cells from dividing and functioning normally, leading to cell death . This makes N-(2-chloroethyl)-N-methylcarbamoyl chloride potentially useful in treating conditions characterized by rapid cell division, such as cancer .

Action Environment

The action of N-(2-chloroethyl)-N-methylcarbamoyl chloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment

特性

IUPAC Name |

N-(2-chloroethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQVQCNTYAISRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)-N-methylcarbamoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)

![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)

![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)